6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide 6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16280421
InChI: InChI=1S/C16H8Br3NO3/c17-9-1-3-11(4-2-9)20-15(21)12-6-8-5-10(18)7-13(19)14(8)23-16(12)22/h1-7H,(H,20,21)
SMILES:
Molecular Formula: C16H8Br3NO3
Molecular Weight: 502.0 g/mol

6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.:

Cat. No.: VC16280421

Molecular Formula: C16H8Br3NO3

Molecular Weight: 502.0 g/mol

* For research use only. Not for human or veterinary use.

6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide -

Specification

Molecular Formula C16H8Br3NO3
Molecular Weight 502.0 g/mol
IUPAC Name 6,8-dibromo-N-(4-bromophenyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C16H8Br3NO3/c17-9-1-3-11(4-2-9)20-15(21)12-6-8-5-10(18)7-13(19)14(8)23-16(12)22/h1-7H,(H,20,21)
Standard InChI Key YPTJNQPOTJAVDM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Br

Introduction

6,8-Dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, making them significant in medicinal chemistry. This compound features bromine substituents at the 6 and 8 positions of the chromene ring, a 4-bromophenyl group attached to the nitrogen atom, and a carboxamide functional group at the 3 position.

Synthesis Methods

The synthesis of this compound typically involves several key steps, including bromination and amidation reactions. The choice of solvent, temperature, and reaction time are critical factors influencing the success of these steps. Careful control of reaction conditions is necessary to maximize yield and purity.

Chemical Reactions and Mechanism of Action

6,8-Dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide can participate in various chemical reactions, including nucleophilic substitution due to the presence of electrophilic bromine atoms. Its mechanism of action involves interactions with molecular targets within biological systems, potentially forming stable complexes with biological macromolecules.

Scientific Applications

This compound has several scientific applications, particularly in medicinal chemistry and materials science. The unique structure suggests potential uses in drug development and other fields where chromene derivatives are valued for their biological activities.

Comparison with Related Compounds

Other chromene derivatives, such as 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid, have been studied for their chemical properties and applications. For example, 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid has a molecular formula of C10H4Br2O4 and a melting point of 221-224°C . In contrast, 6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide lacks specific melting point data but features additional bromophenyl and carboxamide groups, which may enhance its biological activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator